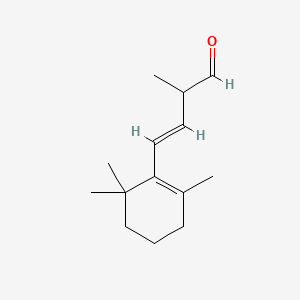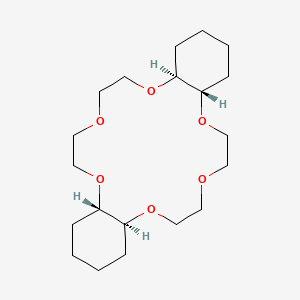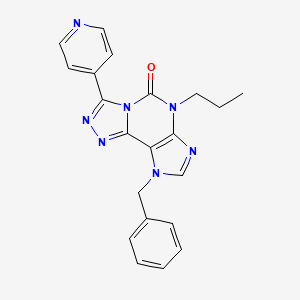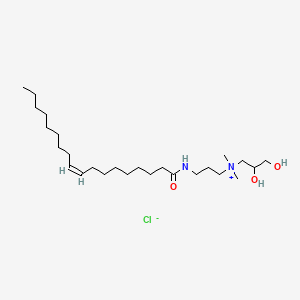
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride is a complex organic compound with a molecular formula of C({30})H({63})ClN({2})O({3}). This compound is known for its surfactant properties and is often used in various industrial and scientific applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-propanol, dimethylamine, and oleic acid.
Reaction with Dimethylamine: 1-Propanol is reacted with dimethylamine under controlled conditions to form N,N-dimethyl-1-propanamine.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce hydroxyl groups at the 2 and 3 positions, forming 2,3-dihydroxy-N,N-dimethyl-1-propanamine.
Amidation: The hydroxylated compound is then reacted with oleic acid (or its derivatives) to form the amide linkage, resulting in the formation of N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-2,3-dihydroxy-N,N-dimethyl-1-propanamine.
Quaternization: Finally, the compound is quaternized with a suitable alkylating agent, such as methyl chloride, to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction conditions precisely.
Purification: Employing purification techniques such as distillation, crystallization, and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ammonium salts.
Scientific Research Applications
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its conditioning properties.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It interacts with cell membranes, altering their permeability and facilitating the transport of molecules across the membrane. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved often relate to membrane fluidity and integrity.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(octadecanoylamino)propyl)-, chloride
- 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(hexadecanoylamino)propyl)-, chloride
Uniqueness
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-(((9Z)-1-oxo-9-octadecenyl)amino)propyl)-, chloride is unique due to the presence of the unsaturated fatty acid chain (oleic acid derivative), which imparts distinct physicochemical properties such as enhanced fluidity and reactivity compared to its saturated counterparts.
This comprehensive overview highlights the significance and versatility of this compound in various fields of research and industry
Properties
CAS No. |
123529-21-5 |
|---|---|
Molecular Formula |
C26H53N2O3.Cl C26H53ClN2O3 |
Molecular Weight |
477.2 g/mol |
IUPAC Name |
2,3-dihydroxypropyl-dimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium;chloride |
InChI |
InChI=1S/C26H52N2O3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-26(31)27-21-19-22-28(2,3)23-25(30)24-29;/h11-12,25,29-30H,4-10,13-24H2,1-3H3;1H/b12-11-; |
InChI Key |
UPWTWOSSULOEDJ-AFEZEDKISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)CC(CO)O.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC(CO)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


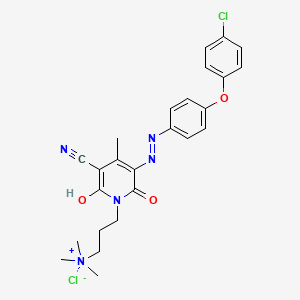
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

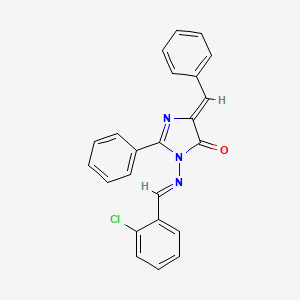
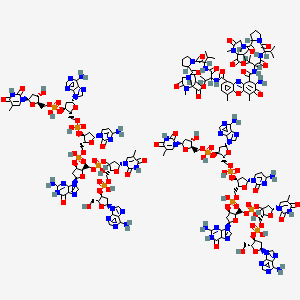
![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)
